tert-butyl N-(3-bromo-5-methylphenyl)carbamate
Overview
Description
“tert-butyl N-(3-bromo-5-methylphenyl)carbamate” is a synthetic compound with the CAS Number: 1405128-28-0 . It has a molecular weight of 286.17 . The IUPAC name for this compound is tert-butyl (3-bromo-5-methylphenyl)carbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.
Scientific Research Applications
Synthesis and Chemical Reactions
- tert-Butyl N-(3-bromo-5-methylphenyl)carbamate is used in various synthetic processes and chemical reactions. For instance, it plays a role in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003). This type of reaction is crucial in organic synthesis, contributing to the construction of complex molecular structures.
Pharmaceutical Research
- In the field of pharmaceuticals, this compound derivatives are investigated for their potential in creating biologically active compounds. An example includes the synthesis of compounds for their antimicrobial activities, as explored by Ghoneim and Mohamed (2013) (Ghoneim & Mohamed, 2013).
Environmental Impact Studies
- The environmental impact of carbamate derivatives, including this compound, is another area of research. Studies like those conducted by Suzuki et al. (1995) investigate the degradation products of related compounds in environmental settings, such as water from golf courses (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Catalytic Processes
- These compounds are also important in catalytic processes. For example, this compound derivatives are involved in lithiation reactions catalyzed by substances like DTBB, as reported by Ortiz, Guijarro, and Yus (1999) (Ortiz, Guijarro, & Yus, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Various precautionary measures are recommended when handling the compound .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-5-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYAIDRMKZFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161729 | |
Record name | Carbamic acid, N-(3-bromo-5-methylphenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1405128-28-0 | |
Record name | Carbamic acid, N-(3-bromo-5-methylphenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1405128-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-bromo-5-methylphenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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